

(2R)-Oxane-2-carboxylic acid CAS number 105499-34-1

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Compound of Interest

Compound Name: (2R)-Oxane-2-carboxylic acid

Cat. No.: B1353878

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An In-depth Technical Guide to (2R)-Oxane-2-carboxylic Acid (CAS: 105499-34-1)

Executive Summary

(2R)-Oxane-2-carboxylic acid, also known as (R)-Tetrahydro-2H-pyran-2-carboxylic acid, is a chiral building block of significant interest in medicinal chemistry and organic synthesis.^[1] Its defined stereochemistry is crucial for specific interactions with biological systems, a property that is increasingly leveraged in the design of targeted therapeutics.^{[1][2]} The tetrahydropyran (oxane) ring is a common motif in numerous natural products and approved drugs, valued for its metabolic stability and favorable physicochemical properties. This guide provides a comprehensive technical overview of (2R)-Oxane-2-carboxylic acid, covering its chemical properties, validated synthesis and chiral resolution protocols, analytical characterization methods, and key applications in drug discovery, with a particular focus on its role as a protein degrader building block.^[3]

Core Concepts and Physicochemical Properties

The Imperative of Chirality in Drug Design

In modern pharmacology, stereoisomerism is a critical consideration. The three-dimensional arrangement of atoms in a molecule dictates its ability to bind to chiral biological targets such as enzymes and receptors. Molecules that are non-superimposable mirror images of each other are known as enantiomers.^[4] Often, one enantiomer of a chiral drug exhibits the desired therapeutic activity (the eutomer), while the other may be inactive or, in some cases, contribute

to undesirable side effects (the distomer). A notable example highlighting this principle was observed in a study of artificial glutamate analogs, where the analog featuring a (2R)-configured oxacycle was found to be neuroactive, whereas its (2S)-counterpart was inactive.[2] Therefore, access to enantiomerically pure building blocks like **(2R)-Oxane-2-carboxylic acid** is not merely an academic exercise but a fundamental requirement for developing safer and more efficacious medicines.

Compound Profile: (2R)-Oxane-2-carboxylic Acid

(2R)-Oxane-2-carboxylic acid is characterized by a saturated six-membered pyran ring, which imparts conformational stability, and a carboxylic acid functional group at the C2 position with a defined (R)-configuration.[1] The carboxylic acid moiety is one of the most prevalent functional groups in pharmaceuticals, often serving as a key interaction point with biological targets or enhancing aqueous solubility.[5][6]

Table 1: Physicochemical and Safety Data

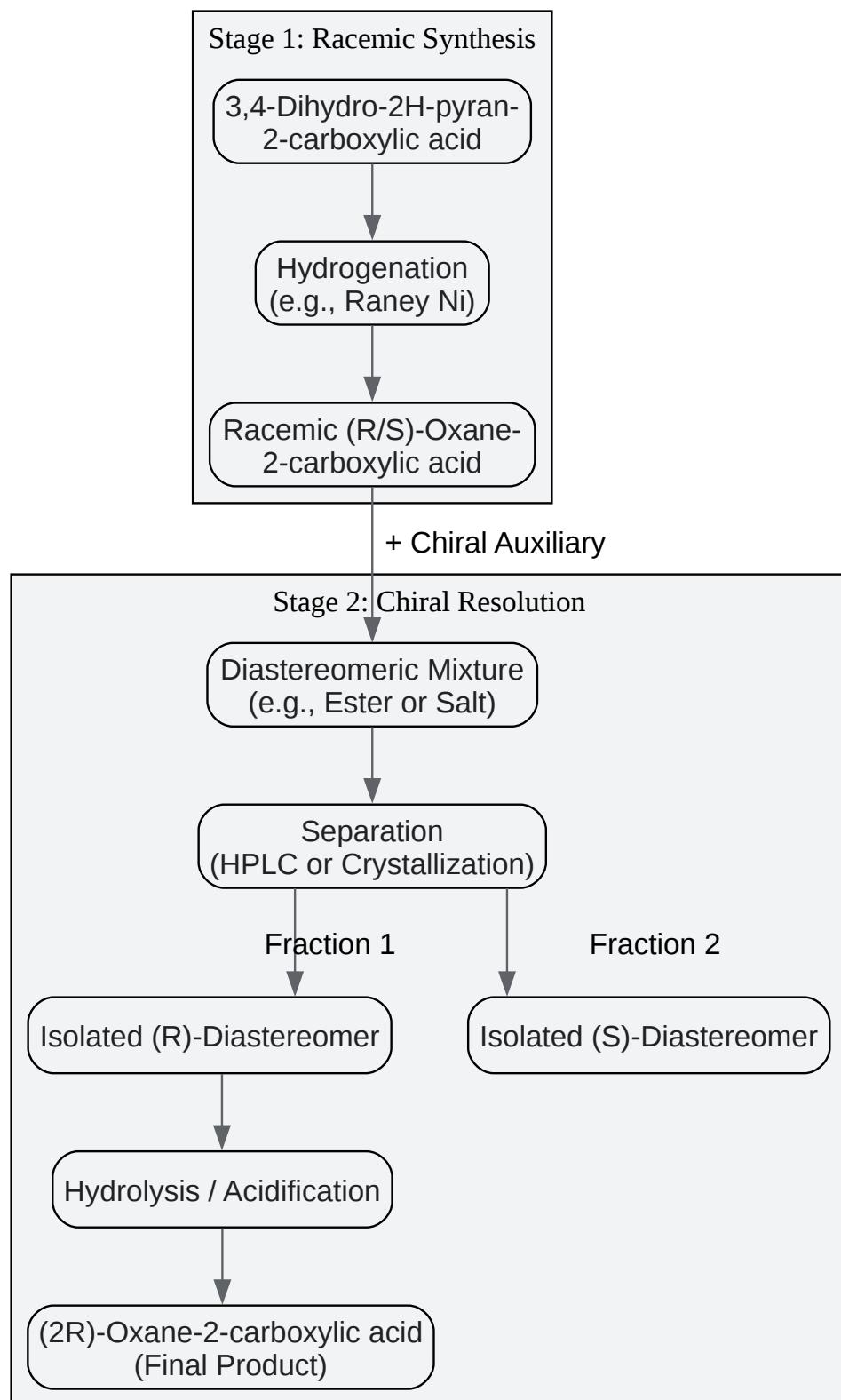
| Property | Value | Reference(s) |
|--------------------|--|--|
| CAS Number | 105499-34-1 | [7] [8] [9] [10] |
| IUPAC Name | (2R)-tetrahydro-2H-pyran-2-carboxylic acid | [8] [9] |
| Synonyms | (2R)-Oxane-2-carboxylic acid, (R)-2H-Tetrahydropyran-2-carboxylic acid | [1] |
| Molecular Formula | C ₆ H ₁₀ O ₃ | [1] [7] [9] |
| Molecular Weight | 130.14 g/mol | [1] [9] [10] |
| Appearance | Liquid, Oil | [1] [8] |
| Typical Purity | ≥97% | [7] [8] [9] |
| Storage Conditions | 2-8°C (Refrigerator), Sealed in dry conditions | [8] [10] |
| Signal Word | Warning | [8] [11] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [8] [11] |

Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically pure **(2R)-Oxane-2-carboxylic acid** is most practically achieved through the preparation of the racemic mixture followed by a robust chiral resolution process. This strategy avoids the complexities and often higher costs of asymmetric synthesis for this particular scaffold.

Synthetic Workflow Overview

The overall strategy involves two primary stages: first, the synthesis of the racemic parent acid, and second, the separation of the desired (R)-enantiomer from its (S)-counterpart. This workflow ensures high enantiomeric purity in the final product.

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Caption: General workflow for the synthesis and resolution of **(2R)-Oxane-2-carboxylic acid**.

Protocol 1: Synthesis of Racemic Oxane-2-carboxylic Acid

This protocol is adapted from established methods for the saturation of the pyran ring system. [12] The causality for this step lies in the need for a stable, saturated scaffold, which is achieved via catalytic hydrogenation.

Methodology:

- Preparation: In a suitable hydrogenation vessel, dissolve the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid in methanol.
- Catalyst Addition: Add Raney nickel catalyst (approx. 25-30% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
- Hydrogenation: Pressurize the vessel with hydrogen gas (typically to 3 atm) and agitate the mixture at room temperature.
- Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.
- Work-up: Once complete, carefully filter the catalyst from the reaction mixture. Remove the methanol from the filtrate under reduced pressure.
- Isolation: Acidify the residue with a strong mineral acid (e.g., concentrated HCl) to protonate the carboxylate. Extract the resulting carboxylic acid into an organic solvent such as chloroform or ethyl acetate.
- Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by distillation to yield racemic oxane-2-carboxylic acid.[12]

Protocol 2: Chiral Resolution via Diastereomeric Esterification

This protocol leverages the principle that diastereomers, unlike enantiomers, have different physical properties and can be separated by standard chromatographic techniques.[13] The

formation of esters with a chiral alcohol, such as L-menthol, is a field-proven method for this purpose.[2]

Methodology:

- Esterification: To a solution of racemic oxane-2-carboxylic acid in a suitable solvent (e.g., dichloromethane), add L-(-)-menthol and a coupling agent (e.g., MNBA - 2-methyl-6-nitrobenzoic anhydride) along with a base catalyst (e.g., DMAP - 4-dimethylaminopyridine).
- Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
- Work-up: Quench the reaction and perform a standard aqueous work-up to isolate the crude diastereomeric ester mixture.
- Separation: Purify and separate the diastereomers using preparative High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (e.g., CHIRALPAK).[2] The distinct retention times of the two diastereomers allow for their clean separation.
- Hydrolysis: Collect the fraction corresponding to the (R)-acid-(L)-menthol ester. Subject this fraction to basic hydrolysis (e.g., using LiOH or NaOH in a THF/water mixture) to cleave the ester bond.
- Final Isolation: After hydrolysis is complete, acidify the reaction mixture to protonate the carboxylate and extract the final product, **(2R)-Oxane-2-carboxylic acid**, into an organic solvent. Dry, filter, and concentrate the solvent to yield the enantiomerically pure acid.

Analytical Characterization and Quality Control

A self-validating system of protocols is essential to confirm the identity, purity, and enantiomeric integrity of the final product.

- Structural Verification (NMR): Standard ^1H and ^{13}C NMR spectroscopy should be used to confirm the molecular structure. The spectra should be consistent with the tetrahydropyran ring and the carboxylic acid moiety.

- Purity Assessment (HPLC/GC): The chemical purity of the final compound is typically determined by HPLC with UV detection or by Gas Chromatography (GC). A purity of $\geq 97\%$ is standard for this building block.[7][9]
- Enantiomeric Purity (Chiral HPLC): This is the most critical validation step. The resolved (2R)-acid is analyzed on a suitable chiral HPLC column. The resulting chromatogram should show a single major peak, with the area of the corresponding (S)-enantiomer peak being negligible, to confirm high enantiomeric excess (ee).
- Functional Group ID (Mass Spectrometry): Electrospray ionization mass spectrometry (ESI-MS) can confirm the molecular weight. Specific ion-molecule reactions can also be used to selectively identify the carboxylic acid functionality if required.[14]

Applications in Drug Development

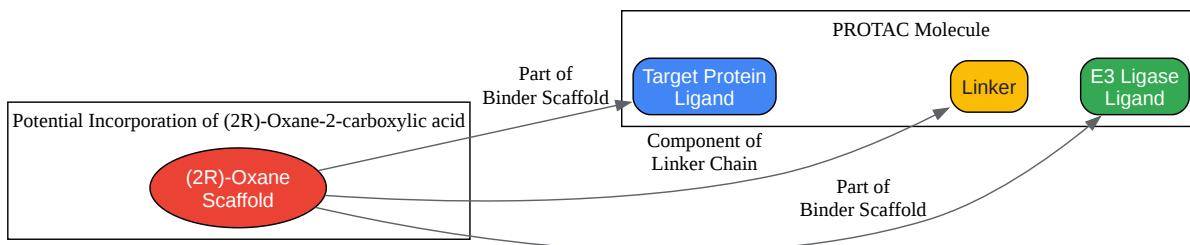
The unique combination of a stable heterocyclic ring and a stereodefined carboxylic acid makes **(2R)-Oxane-2-carboxylic acid** a valuable tool for drug discovery.

Scaffold for Novel Therapeutics

The tetrahydropyran ring is considered a "privileged scaffold" in medicinal chemistry. It is a bioisostere for other cyclic systems and can improve metabolic stability and solubility. The carboxylic acid provides a handle for forming amides, esters, and other functional groups, allowing for the facile incorporation of this chiral fragment into larger, more complex molecules.

Role as a Protein Degrader Building Block

The compound is explicitly categorized as a "Protein Degrader Building Block".[3] This strongly suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand that binds the target protein, a ligand that binds an E3 ubiquitin ligase, and a linker connecting the two. **(2R)-Oxane-2-carboxylic acid** can be incorporated into any of these three components to modulate properties such as cell permeability, solubility, and binding geometry.



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